Pregnane-3,20-diol, (3b,5b,20S)-
Overview
Description
5beta-pregnane-3beta,20alpha-diol is a corticosteroid hormone. It derives from a 3beta-hydroxy-5beta-pregnan-20-one. It is a tautomer of a Pregnanediol.
Scientific Research Applications
Metabolic Studies
A synthesis of 3beta-hydroxy-5alpha-[11,11-2H2]pregn-16-en-20-one and 5alpha-[3alpha,11,11,20beta-2H4]pregnane-3beta,20alpha-diol, both related to (3beta,5beta)-Pregnane-3,20-diol, was reported for metabolic studies in humans. This involved the synthesis of specifically deuterium-labelled pregnanolone and pregnanediol sulphates, highlighting their importance in human metabolic research (Baillie, Sjövall, & Herz, 1975).
Neuroactive Steroid Research
Studies have indicated the significance of neuroactive pregnanolone isomers, including (3beta,5beta)-Pregnane-3,20-diol, during pregnancy. These studies analyzed the changing ratios of these isomers throughout pregnancy, providing insights into their role in parturition and pregnancy maintenance (Pařízek et al., 2005).
Uterine Metabolism
Research on the metabolism of progesterone in the rabbit uterus identified metabolites including 3beta-hydroxy-5alpha-pregnan-20-one and 5alpha-pregnane-3beta,20alpha-diol, which are structurally related to (3beta,5beta)-Pregnane-3,20-diol. This study contributed to understanding the role of these compounds in uterine metabolism (Verma & Laumas, 1976).
Role in CNS Function
The conversion of progesterone to 5beta-pregnane-3,20-dione by brain tissue, as described in a study, suggests the potential involvement of pregnane compounds in the regulation of the central nervous system. This research provides insights into how such steroids may influence CNS function (Kawahara, Berman, & Green, 1975).
Plant Biochemistry
Research on pregnanes in Digitalis lanata cell cultures, including the study of various pregnanes and their effects on cardenolide accumulation, highlights the relevance of pregnanes in plant biochemistry and pharmacology (Haussmann et al., 1997).
Mechanism of Action
Target of Action
The primary targets of (3beta,5beta)-Pregnane-3,20-diol are the integrins, specifically the αVβ1, αVβ3, and αVβ5 integrins . Integrins are a large family of adhesion molecules that mediate cell-cell and cell-extracellular matrix interactions . They play a crucial role in various cellular processes, including cell adhesion, migration, and signal transduction .
Mode of Action
(3beta,5beta)-Pregnane-3,20-diol interacts with its targets, the integrins, to mediate various cellular processes. The compound’s interaction with these integrins can lead to changes in cell adhesion, migration, and signal transduction . For instance, the αVβ1 integrin is thought to play a significant role in cell adhesion, while the αVβ3 and αVβ5 integrins are primarily involved in cell migration .
Biochemical Pathways
The compound affects the enzymatic reaction catalyzed by 3beta-hydroxy-5beta-steroid dehydrogenase . This enzyme catalyzes the conversion of 3beta-hydroxy-5beta-pregnane-20-one to 5beta-pregnan-3,20-dione, with NADP+ as a co-factor . Thus, (3beta,5beta)-Pregnane-3,20-diol can influence the levels of these steroids and the redox state of the cell.
Pharmacokinetics
As a steroid, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of (3beta,5beta)-Pregnane-3,20-diol’s action are primarily related to its interaction with integrins. By binding to these integrins, the compound can influence cell adhesion, migration, and signal transduction, thereby affecting various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3beta,5beta)-Pregnane-3,20-diol. For instance, the compound’s action can be affected by the presence of other molecules in the cellular environment, such as other steroids or signaling molecules. Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
The (3beta,5beta)-Pregnane-3,20-diol interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is the 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase . This enzyme is responsible for the oxidation and isomerization of Δ5-3β-hydroxysteroid precursors into Δ4-ketosteroids, thus catalyzing an essential step in the formation of all classes of active steroid hormones .
Cellular Effects
(3beta,5beta)-Pregnane-3,20-diol influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the regulation of 3β-HSD gene expression, which involves multiple signal transduction pathways activated by several growth factors, steroids, and cytokines .
Molecular Mechanism
At the molecular level, (3beta,5beta)-Pregnane-3,20-diol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the chemical reaction catalyzed by 3beta-hydroxy-5beta-steroid dehydrogenase .
Metabolic Pathways
(3beta,5beta)-Pregnane-3,20-diol is involved in the metabolic pathways that involve the 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase . This enzyme interacts with (3beta,5beta)-Pregnane-3,20-diol in the process of oxidation and isomerization of Δ5-3β-hydroxysteroid precursors into Δ4-ketosteroids .
Properties
IUPAC Name |
(3S,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15-,16-,17+,18-,19-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYQTGBBEZQBGO-HUTKLZKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724229 | |
Record name | (3beta,5beta)-Pregnane-3,20-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80-90-0 | |
Record name | (3beta,5beta)-Pregnane-3,20-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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